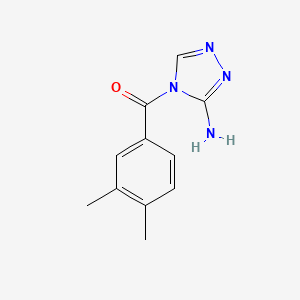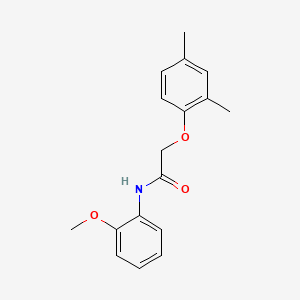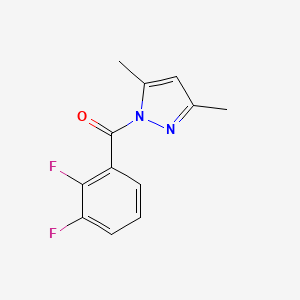![molecular formula C12H9N3O3S B5829769 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5829769.png)
2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione, also known as TDZD-8, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TDZD-8 belongs to the class of thiadiazolo[3,2-a]pyrimidine derivatives that have been reported to exhibit various pharmacological activities, including anti-inflammatory, anticancer, and antidiabetic properties.
Mechanism of Action
2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione exerts its pharmacological effects by modulating various signaling pathways in the cells. The compound has been reported to inhibit glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. In addition, 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione has been reported to inhibit the activity of cyclin-dependent kinase 5 (CDK5), which plays a crucial role in the regulation of neuronal development and function.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione has been reported to exhibit various biochemical and physiological effects in the cells. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are involved in the regulation of inflammatory responses. 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione has also been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Furthermore, 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. The compound is commercially available, and its synthesis method has been well-established. However, 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione also has some limitations for lab experiments, including its potential toxicity and lack of specificity towards its target enzymes. Therefore, careful dose-response studies and specificity assays should be performed before using 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione in lab experiments.
Future Directions
2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione has shown promising results in various preclinical studies, and several future directions for research can be identified. First, more studies are needed to elucidate the exact mechanism of action of 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione and its target enzymes. Second, the potential therapeutic applications of 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione in various diseases, including cancer, diabetes, and inflammatory disorders, should be further investigated. Third, the safety and toxicity profile of 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione should be thoroughly evaluated in animal models and clinical trials. Fourth, novel derivatives of 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione should be synthesized and evaluated for their pharmacological activities. Overall, 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione represents a promising compound for the development of novel therapeutics in various diseases.
Synthesis Methods
2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione can be synthesized using a multistep reaction involving the condensation of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid and potassium hydroxide. The final product is obtained through a reaction with phosgene and ammonia. The synthesis method of 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione has been described in detail in various scientific publications, and the compound has been synthesized in both small and large scale.
Scientific Research Applications
2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione has been extensively studied for its potential therapeutic applications in various diseases. The compound has been reported to exhibit anti-inflammatory activity by inhibiting the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of inflammatory responses. 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione has also been shown to exert anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione has been reported to have antidiabetic activity by improving insulin sensitivity and reducing blood glucose levels.
properties
IUPAC Name |
2-(4-methoxyphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c1-18-8-4-2-7(3-5-8)11-14-15-10(17)6-9(16)13-12(15)19-11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKHCJDZMXEFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)CC(=O)N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5829694.png)


![3-methyl-7-[(1-naphthyloxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5829721.png)


![1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5829771.png)
![6-allyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5829777.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5829793.png)
![4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5829797.png)